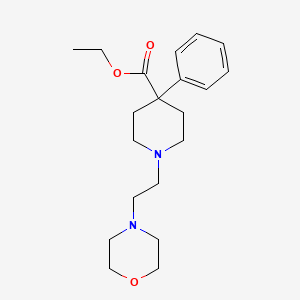

Morpheridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Morpheridine, also known as morpholinoethylnorpethidine, is a synthetic opioid analgesic. It is a 4-phenyl piperidine derivative related to the clinically used opioid analgesic drug pethidine (meperidine). This compound is known for its strong analgesic properties, being approximately four times more potent than pethidine. Unlike pethidine, this compound does not cause convulsions but produces standard opioid side effects such as sedation and respiratory depression .

準備方法

The synthesis of morpheridine involves several steps. The key intermediate, normeperidine, is obtained through a series of reactions. Initially, benzyl cyanide is alkylated with the tosyl analog of bischloroethylamine, leading to the formation of a substituted piperidine. Basic hydrolysis converts the nitrile to the acid, which is then treated with sulfuric acid in ethanol to esterify the acid and remove the tosyl group, yielding the secondary amine. Finally, alkylation of this amine with N-(2-chloroethyl)morpholine produces this compound .

化学反応の分析

Morpheridine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can modify the functional groups in this compound, altering its chemical properties.

Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at various positions on the this compound molecule. Common reagents used in these reactions include sulfuric acid, ethanol, and N-(2-chloroethyl)morpholine.

科学的研究の応用

Morpheridine has been studied extensively for its analgesic properties. It has been used in research to understand the mechanisms of opioid analgesics and their effects on the central nervous system. In medicine, this compound’s potent analgesic effects make it a subject of interest for pain management, although it is not currently used clinically. In chemistry, this compound serves as a model compound for studying the synthesis and reactions of piperidine derivatives .

作用機序

Morpheridine exerts its effects by binding to opioid receptors in the central nervous system. This binding inhibits ascending pain pathways, altering the perception of and response to pain. This compound primarily targets the mu-opioid receptor subtype, which is responsible for its analgesic effects. The activation of these receptors leads to generalized central nervous system depression, resulting in sedation and respiratory depression .

類似化合物との比較

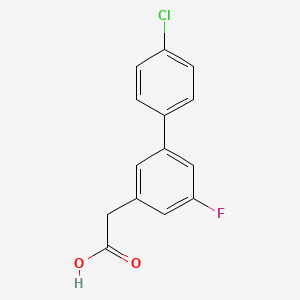

Morpheridine is similar to other opioid analgesics such as pethidine (meperidine), anileridine, furethidine, and carbetidine. Compared to pethidine, this compound is more potent and does not cause convulsions. Anileridine, furethidine, and carbetidine are also piperidine derivatives with analgesic properties, but each has unique chemical structures and pharmacological profiles. This compound’s unique feature is its combination of high potency and reduced risk of convulsions .

特性

CAS番号 |

469-81-8 |

|---|---|

分子式 |

C20H30N2O3 |

分子量 |

346.5 g/mol |

IUPAC名 |

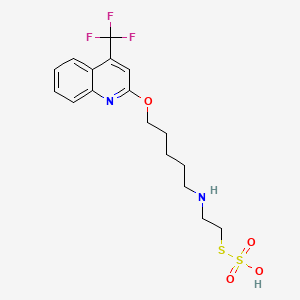

ethyl 1-(2-morpholin-4-ylethyl)-4-phenylpiperidine-4-carboxylate |

InChI |

InChI=1S/C20H30N2O3/c1-2-25-19(23)20(18-6-4-3-5-7-18)8-10-21(11-9-20)12-13-22-14-16-24-17-15-22/h3-7H,2,8-17H2,1H3 |

InChIキー |

JDEDMCKQPKGSAX-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)C1(CCN(CC1)CCN2CCOCC2)C3=CC=CC=C3 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(8S,9R,10S,13S,14S,17S)-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13415894.png)

![N-ethyl-1,1,2,2,3,3,4,4,4-nonafluoro-N-[2-(2-hydroxyethoxy)ethyl]butane-1-sulfonamide](/img/structure/B13415899.png)